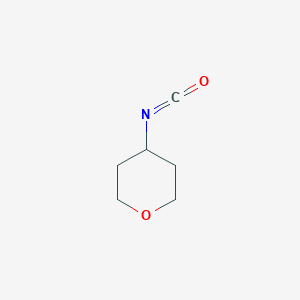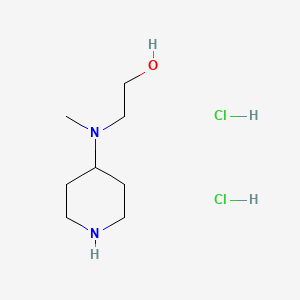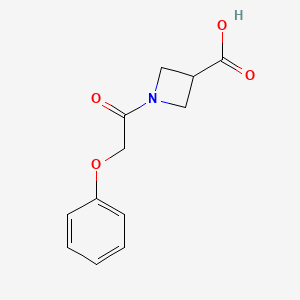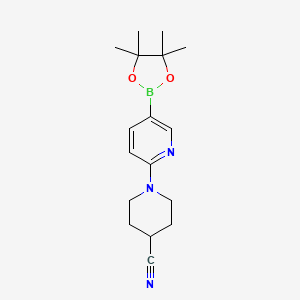
4-Isocyanatooxane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Multi-Component Reactions and Libraries
Isocyanides, including isocyanate derivatives, are crucial in multi-component reactions (MCRs), specifically the Ugi four-component reaction (U-4CR). This chemistry is highly versatile and has been increasingly used in creating libraries for new product discovery in the industry. Isocyanide chemistry is considered to be far from exhausted, promising further advancements (Ugi, Werner, & Dömling, 2003).
Material Enhancement
Isocyanate-functional benzoxazine has been used for modifying hydroxyl-containing polymers, such as poly(vinyl alcohol) (PVA), improving their thermal properties significantly. This modification leads to enhanced char yield and thermal stability, showcasing the potential of isocyanate derivatives in material science and engineering (Chiou, Hollanger, Agag, & Ishida, 2013).
Advanced Functional Materials
Research on thiol-isocyanate chemistry for self-healing epoxy thermosets illustrates the innovative application of isocyanate chemistry in developing materials with self-healing properties. This approach, leveraging dual-capsule strategies, shows promise in enhancing the durability and longevity of epoxy materials (Hillewaere, Teixeira, Nguyen, Ramos, Rahier, & Du Prez, 2014).
Environmental Concerns and Solutions
Isocyanates have also been studied for their environmental impact, particularly 1,4-Dioxane, a probable human carcinogen found in water bodies due to industrial waste. Advanced oxidation processes (AOPs) have been identified as effective treatments for 1,4-Dioxane, with ongoing research into biodegradable solutions indicating potential for innovative environmental remediation techniques (Zenker, Borden, & Barlaz, 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-isocyanatooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBYOPQSPDPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53035-92-0 | |
| Record name | 4-isocyanatooxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)


![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)


![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)




![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)

